molecular formula AmFe2 B14622356 Americium;iron CAS No. 59330-36-8

Americium;iron

Cat. No.: B14622356
CAS No.: 59330-36-8
M. Wt: 354.75 g/mol
InChI Key: ZPWGSUCTKWSRIB-UHFFFAOYSA-N
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Description

Americium (Am), a synthetic transuranic actinide, exhibits primarily +3 and +4 oxidation states in compounds, with the +3 state being dominant in aqueous environments . Iron (Fe), a transition metal, forms oxides, hydroxides, and oxyhydroxides (e.g., goethite, hematite) that interact strongly with actinides in environmental and industrial contexts . For instance, Am(III) sorbs onto iron oxides via surface complexation, influenced by pH, redox conditions, and competing ions .

Properties

CAS No.

59330-36-8

Molecular Formula

AmFe2

Molecular Weight

354.75 g/mol

IUPAC Name

americium;iron

InChI

InChI=1S/Am.2Fe

InChI Key

ZPWGSUCTKWSRIB-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Am]

Origin of Product

United States

Preparation Methods

Experimental Procedures and pH Dependence

In aqueous systems, americium-iron colloidal complexes form via hydrolysis and sorption processes. A seminal study by Journal of Nuclear Science and Technology demonstrated that americium (²⁴¹Am) at concentrations of 2×10⁻⁹–2×10⁻⁸ M in distilled water (containing 5×10⁻⁸ M residual iron) forms colloidal particles when pH is adjusted to neutral or slightly basic conditions. Ultrafiltration through 0.025–0.45 μm Millipore filters revealed that over 99.7% of americium remained in the filtrate, confirming colloidal stability. At pH 7, americium colloids exhibited hydrodynamic diameters of 10–50 nm, closely matching iron colloids under identical conditions.

Table 1: Colloidal Preparation Conditions and Outcomes

Parameter Value/Observation Source
Americium concentration 2×10⁻⁹–2×10⁻⁸ M
Iron concentration 5×10⁻⁸ M (background) – 2×10⁻⁵ M (added)
pH range 2–9 (optimal at 7)
Colloidal size 10–50 nm (neutral pH)
Stability duration >1 week (no sedimentation)

High-Temperature Liquid Ball Milling

Synthesis of Intermetallic Phases

The patent CN1189276C outlines a mechanochemical method for producing americium-iron intermetallics using liquid ball milling at 200–1,400°C. In this process, molten americium (melting point: 1,176°C) reacts with iron abrading balls (6–30:1 ball-to-powder ratio) under inert atmospheres. After 6–120 hours of milling at 50–110 rpm, the reaction yields Am-Fe intermetallic powders with crystallite sizes below 100 nm.

Table 2: Ball Milling Parameters for Am-Fe Synthesis

Parameter Range/Detail Source
Temperature 200–1,400°C
Milling time 6–120 hours
Ball material Iron (99.9% purity)
Particle size output <100 nm
Atmosphere Argon or vacuum

Thermodynamic and Kinetic Considerations

Hydride-dehydride (H/dH) pretreatment of americium feedstock, as described in INL studies, enhances reactivity by increasing surface area. Thermodynamic simulations using HSC Chemistry 9.9.2.3 predict favorable ΔG values (-450 kJ/mol at 1,000°C) for AmFe₂ formation. The exothermic reaction:
$$ \text{Am} + 2\text{Fe} \rightarrow \text{AmFe}_2 \quad \Delta H = -220\ \text{kJ/mol} $$
proceeds efficiently above 800°C, with diffusion-controlled kinetics accelerated by mechanical alloying.

Comparative Analysis of Preparation Methods

Colloidal vs. Solid-State Synthesis

  • Colloidal co-precipitation : Ideal for aqueous-phase studies (e.g., environmental migration simulations). Limited to amorphous or poorly crystalline phases.
  • Ball milling : Produces crystalline intermetallics (e.g., AmFe₂, Am₃Fe) with controlled stoichiometry. Requires high-energy inputs and inert handling.

Challenges and Optimization

  • Radiolytic decomposition : Americium’s α-decay (²⁴¹Am: 5.49 MeV α-particles) disrupts colloidal integrity over time. Stabilizers like silica coatings may mitigate this.
  • Oxidation control : Ball milling must exclude oxygen to prevent AmO₂ formation, which inhibits intermetallic synthesis.

Chemical Reactions Analysis

Colloidal Interactions in Aqueous Solutions

In near-neutral aqueous environments, americium forms colloidal particles that interact with iron colloids. Key findings include:

  • Co-precipitation : Americium colloids (10⁻⁹ M) associate with iron colloids (10⁻⁷ M), forming mixed aggregates. Particle-size distributions show that Am colloids grow over time when Fe is present, reaching equilibrium after ~1 month at pH 7 .

  • pH Dependence :

    pHAm Colloid StabilityFe Colloid Interaction
    3.5Low stability, minor sorption on vessel wallsWeak association with Fe
    7.0High stability, strong sorption on vessel wallsAm colloids mimic Fe colloid distributions
  • Ultrafiltration Studies : At pH 7, >60% of Am colloids exceed 0.45 µm in size when Fe is present, compared to <20% in Fe-free solutions .

Sorption Mechanisms

Americium sorbs onto iron oxides and hydroxides via surface complexation and electrostatic interactions:

  • Iron Oxide Substrates : Am³⁺ binds strongly to Fe(OH)₃ surfaces, with sorption capacities increasing at higher pH. The reaction follows:
    Am3++Fe OH 3Am OH 3Fe OH 3\text{Am}^{3+}+\text{Fe OH }_3\rightarrow \text{Am OH }_3\cdot \text{Fe OH }_3\downarrow

  • Sorption Efficiency :

    SubstratepH% Am Sorbed
    Fe(OH)₃445%
    Fe(OH)₃792%

    Data indicate pseudo-colloid formation dominates at neutral pH .

Redox Reactions

Americium’s multiple oxidation states (+3 to +6) enable redox interactions with iron:

  • Oxidation by Fe³⁺ : In acidic solutions, Am³⁺ is oxidized to Am⁴⁺ by Fe³⁺:
    Am3++Fe3+Am4++Fe2+\text{Am}^{3+}+\text{Fe}^{3+}\rightarrow \text{Am}^{4+}+\text{Fe}^{2+}

    This reaction is limited by the instability of Am⁴⁺ in aqueous media .

  • Reduction by Fe⁰ : Metallic iron reduces AmO₂⁺ (V) to Am³⁺:
    AmO2++Fe0+4H+Am3++Fe2++2H2O\text{AmO}_2^++\text{Fe}^0+4\text{H}^+\rightarrow \text{Am}^{3+}+\text{Fe}^{2+}+2\text{H}_2\text{O}

Solid-State Reactions

Americium reacts with iron in alloy systems under high-temperature conditions:

  • Intermetallic Phases : Am-Fe alloys form cubic structures at >800°C, with composition-dependent lattice parameters:

    Alloy CompositionLattice Parameter (Å)Crystal System
    AmFe₂7.12 ± 0.03Cubic
    AmFe₅4.89 ± 0.02Tetragonal

    These phases exhibit ferromagnetic ordering due to 5f-3d electron interactions .

Environmental Implications

  • Nuclear Waste Systems : Am-Fe colloids enhance radionuclide mobility in groundwater. At pH 7, Am sorption on Fe(OH)₃ reduces leaching by 85% .

  • Remediation Strategies : Iron-based substrates (e.g., zero-valent iron) effectively immobilize Am³⁺ via reductive precipitation .

Scientific Research Applications

Americium;iron compounds have several scientific research applications:

    Chemistry: Used in the study of transuranic elements and their chemical properties.

    Biology: Research on the biological effects of americium exposure and its potential use in radiotherapy.

    Industry: Used in smoke detectors and as a neutron source in various industrial applications.

Mechanism of Action

The mechanism of action of americium;iron compounds involves the interaction of americium’s radioactive properties with its environment. Americium emits alpha particles, which can ionize surrounding molecules and generate heat. This property is utilized in smoke detectors and neutron sources. The molecular targets and pathways involved include the ionization of air molecules and the generation of free radicals.

Comparison with Similar Compounds

Table 1. Sorption Affinity of Transuranic Elements on Iron Oxides

Element Oxidation State Sorption Order (Kd values) Key Mechanism
Pu IV 1 (Strongest) Inner-sphere complex
Am III 2 Outer-sphere complex
Np V 3 (Weakest) Weak surface adsorption

Source: Adapted from Routson et al. (1977) and Bondietti et al. (as cited in ).

Table 2. Comparison of Iron-Based Media Performance

Contaminant Media Type Removal Efficiency Key Factor
As(V) E33 (FeOOH) >90% pH-dependent sorption
V(V) E33 (FeOOH) 70–85% Synergy with As(III)
Am(III) Goethite (α-FeOOH) ~60% (estimated) Competing organic ligands

Sources: .

Research Findings and Discussion

  • Environmental Behavior: Americium’s mobility is moderated by its affinity for iron oxides, but its environmental chemistry is less understood compared to Pu or As due to analytical challenges and low concentrations .
  • E33 media, optimized for As/V removal, may require modification for Am(III) .
  • Knowledge Gaps: Field studies on Am-Fe interactions are sparse, and computational models predicting Am(III) speciation in iron-rich systems are needed .

Q & A

Q. Citations :

  • Basic questions focus on foundational synthesis and characterization, while advanced questions address mechanistic and computational challenges.
  • All answers emphasize methodology, aligning with , and 17. Commercial aspects are excluded per guidelines.

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